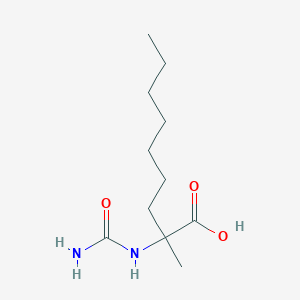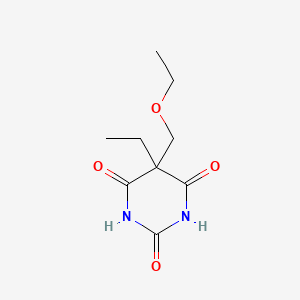
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid derivatives have been widely studied due to their diverse pharmacological properties and applications in medicinal chemistry. The compound is characterized by the presence of ethoxymethyl and ethyl groups at the 5-position of the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired barbituric acid derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of barbituric acid derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and yield. The purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . The enol form of the compound is more stable and establishes stronger interactions with the catalytic nickel ion of urease, contributing to its inhibitory activity.
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid: Known for its hypnotic properties.
5-Methyl-5-phenylbarbituric acid: Used as an anticonvulsant.
5-Ethyl-5-(1-methylbutyl)barbituric acid: Known for its sedative effects.
The uniqueness of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66941-27-3 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(ethoxymethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
Clé InChI |
JJFVSCBKCCIORQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)

![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)

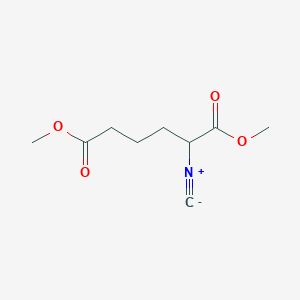

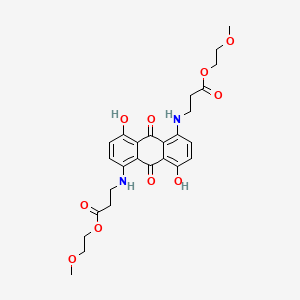
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
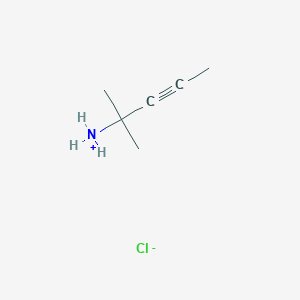
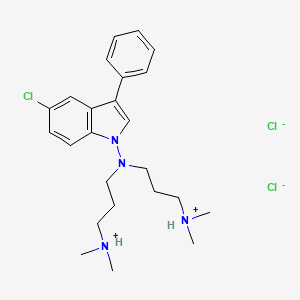
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
